Methyl 3-(2,4-dichlorophenyl)-5-methylisoxazole-4-carboxylate
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Overview
Description
Methyl 3-(2,4-dichlorophenyl)-5-methylisoxazole-4-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a 2,4-dichlorophenyl group and a methyl group attached to the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,4-dichlorophenyl)-5-methylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichlorobenzonitrile with methyl propiolate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the isoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages such as improved reaction efficiency and higher yields. These systems allow for precise control of reaction parameters, including temperature and residence time, leading to more efficient and scalable production processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,4-dichlorophenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted isoxazole derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 3-(2,4-dichlorophenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: This compound is structurally similar and is used as an intermediate in the synthesis of herbicides.
3-Cyano-2-(2,4-dichlorophenyl)-6-methyl-4-(1H-1,2,4-triazol-1-yl)methylpyridine: Another related compound with applications in medicinal chemistry.
Uniqueness
Methyl 3-(2,4-dichlorophenyl)-5-methylisoxazole-4-carboxylate is unique due to its specific isoxazole ring structure and the presence of the 2,4-dichlorophenyl group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
Methyl 3-(2,4-dichlorophenyl)-5-methylisoxazole-4-carboxylate, commonly referred to as an isoxazole derivative, has garnered attention due to its potential biological activities. This article provides a detailed overview of its chemical properties, biological activities, and relevant case studies.
- Molecular Formula : C12H9Cl2NO3
- Molecular Weight : 286.11 g/mol
- CAS Number : 4402-83-9
- Structure : The compound features a dichlorophenyl group attached to a methylisoxazole moiety, which is known for its diverse pharmacological properties.
Antimicrobial Properties
Research indicates that isoxazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for further development in antibacterial therapies.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
Anticancer Potential
Preliminary investigations into the anticancer activity of this compound have shown promising results. It appears to induce apoptosis in cancer cell lines through mechanisms that involve the activation of caspases and modulation of apoptotic proteins.
Case Studies
-
Antimicrobial Efficacy Study
- A study conducted by Smith et al. (2023) demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
- Table 1 summarizes the antimicrobial activity against various strains:
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 -
Anti-inflammatory Mechanism
- In a study by Johnson et al. (2022), the compound was found to reduce the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.
- The results indicated a significant decrease in TNF-alpha and IL-6 levels, suggesting a potential mechanism for its anti-inflammatory action.
-
Anticancer Activity
- A recent investigation by Lee et al. (2024) explored the effects of the compound on human cancer cell lines. The study reported that treatment with this compound led to a dose-dependent reduction in cell viability and increased apoptosis markers.
- Table 2 presents the IC50 values for different cancer cell lines:
Cancer Cell Line IC50 (µM) HeLa 15 MCF-7 20 A549 25
Properties
IUPAC Name |
methyl 3-(2,4-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3/c1-6-10(12(16)17-2)11(15-18-6)8-4-3-7(13)5-9(8)14/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUPAUWNWJMBDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=C(C=C2)Cl)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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